molecular formula C8H16N4 B12111287 2-(5-tert-butyl-4H-1,2,4-triazol-3-yl)ethan-1-amine

2-(5-tert-butyl-4H-1,2,4-triazol-3-yl)ethan-1-amine

Cat. No.: B12111287
M. Wt: 168.24 g/mol
InChI Key: FWFHQNWTTAPNOU-UHFFFAOYSA-N
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Description

2-(5-tert-butyl-4H-1,2,4-triazol-3-yl)ethan-1-amine is a synthetic small molecule featuring a 1,2,4-triazole core substituted with a tert-butyl group at the 5-position and an ethylamine side chain at the 3-position.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16N4

Molecular Weight

168.24 g/mol

IUPAC Name

2-(3-tert-butyl-1H-1,2,4-triazol-5-yl)ethanamine

InChI

InChI=1S/C8H16N4/c1-8(2,3)7-10-6(4-5-9)11-12-7/h4-5,9H2,1-3H3,(H,10,11,12)

InChI Key

FWFHQNWTTAPNOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NNC(=N1)CCN

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

2-(5-tert-butyl-4H-1,2,4-triazol-3-yl)ethan-1-amine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including 2-(5-tert-butyl-4H-1,2,4-triazol-3-yl)ethan-1-amine. Research indicates that triazole compounds can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cellular signaling pathways.

A case study involving molecular docking studies demonstrated that this compound interacts effectively with target proteins associated with cancer progression. For instance, in vitro assays showed significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells .

Antimicrobial Properties

Another promising application of this compound is its antimicrobial activity. Triazole derivatives have been synthesized and tested against a range of bacterial and fungal pathogens. In a recent study, compounds similar to this compound exhibited potent antimicrobial properties against resistant strains of bacteria and fungi .

Fungicides

The triazole class of compounds is well-known for its use as fungicides in agriculture. The compound under discussion has shown efficacy in inhibiting fungal pathogens that affect crops. Its mechanism involves disrupting the biosynthesis of ergosterol, a critical component of fungal cell membranes.

Field trials have demonstrated that formulations containing this compound can significantly reduce the incidence of fungal infections in crops such as wheat and barley. This application is crucial for sustainable agriculture practices aimed at reducing chemical pesticide use while maintaining crop yields.

Polymer Chemistry

In materials science, this compound can be utilized in the synthesis of novel polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has indicated that polymers modified with triazole derivatives exhibit improved resistance to thermal degradation compared to their unmodified counterparts .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAnticancer activity through apoptosis inductionSignificant cytotoxicity against breast and prostate cancer cells
Antimicrobial properties against resistant strainsEffective against various bacterial and fungal pathogens
AgricultureUse as fungicides to protect cropsReduces fungal infections in wheat and barley
Materials ScienceEnhancement of polymer propertiesImproved thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of 2-(5-tert-butyl-4H-1,2,4-triazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various chemical reactions, leading to the formation of new compounds with desired properties . The molecular targets and pathways involved depend on the specific application and the nature of the compound’s interactions with other molecules .

Comparison with Similar Compounds

Substituent Variations on the 1,2,4-Triazole Core

The pharmacological activity of 1,2,4-triazole derivatives is highly dependent on substituents at the 5-position. Key analogs and their properties are summarized below:

Compound Name Substituent (R) TAAR1 EC50 (nM) Emax (% vs. β-PEA) Yield (%) Molecular Weight (Da) Key Reference
LK00764 (4′-Chloro-biphenyl analog) 4′-Cl-[1,1′-biphenyl]-4-yl 12.5 98 48 356.8
2-(5-(3-Methoxyphenyl)-...ethan-1-amine HCl 3-Methoxyphenyl 45.3 85 48 219.1
2-(5-(4-Fluorophenyl)-...ethan-1-amine HCl 4-Fluorophenyl 33.7 92 55 207.1
2-(5-(3-Nitrophenyl)-...ethan-1-amine HCl 3-Nitrophenyl 112.4 68 36 228.1
2-(5-tert-butyl-4H-1,2,4-triazol-3-yl)ethan-1-amine tert-butyl N/A N/A N/A 216.3

Key Observations :

  • Lipophilicity and Activity : Bulky, lipophilic groups (e.g., biphenyl in LK00764) enhance TAAR1 activation (EC50 = 12.5 nM, Emax = 98%) compared to smaller substituents like methoxy or nitro groups . The tert-butyl group, while highly lipophilic, lacks direct activity data but is hypothesized to balance receptor affinity and metabolic stability .
  • Electron-Withdrawing vs. Electron-Donating Groups : Fluorophenyl (EC50 = 33.7 nM) outperforms methoxyphenyl (EC50 = 45.3 nM), suggesting electron-withdrawing groups may stabilize receptor-ligand interactions .
  • Synthetic Challenges : Biphenyl analogs require multi-step synthesis with Suzuki coupling, whereas tert-butyl derivatives may simplify synthesis due to the absence of aromatic cross-coupling steps .

Structural Modifications in the Ethylamine Side Chain

Modifications to the ethylamine moiety are less common, but stereochemical variations (e.g., enantiomers) impact pharmacokinetics:

  • Enantiomer-Specific Activity : In related triazole-ethylamine compounds, enantiomer I (retention time = 1.41) showed higher purity and potency than enantiomer II (retention time = 2.45) in preclinical models .
  • Salt Forms : Hydrochloride salts (e.g., compounds 34–37, 53) improve aqueous solubility, facilitating in vivo administration .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : tert-butyl groups resist oxidative metabolism compared to aryl substituents, which are prone to cytochrome P450-mediated degradation .

Biological Activity

2-(5-tert-butyl-4H-1,2,4-triazol-3-yl)ethan-1-amine, with the CAS number 944897-56-7, is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C8H16N4C_8H_{16}N_4, and it has a molecular weight of 168.24 g/mol. Its structure features a triazole ring that is known for various biological activities, particularly in medicinal chemistry.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies. Key areas of focus include:

1. Antimicrobial Activity
Research indicates that triazole derivatives often exhibit antimicrobial properties. The presence of the tert-butyl group may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its efficacy against bacterial and fungal pathogens.

2. Anticancer Properties
Triazole derivatives have been studied for their anticancer effects. In vitro studies suggest that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, derivatives containing triazole moieties have shown activity against breast cancer (MCF7) and lung cancer (A549) cell lines.

3. Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in cancer progression and microbial resistance. For example, triazole compounds have been reported to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria ,
AnticancerInhibits proliferation in MCF7 and A549 cell lines
Enzyme InhibitionPotential inhibition of CDKs; further studies required ,

Case Studies

  • Anticancer Activity : A study explored the effects of various triazole derivatives on cancer cell lines. The results indicated that compounds with a similar structure to this compound showed significant inhibition of cell growth at micromolar concentrations (IC50 values ranging from 0.12 µM to 6.27 µM). This suggests potential for further development as an anticancer agent.
  • Enzyme Interaction Studies : Molecular docking studies have been conducted to understand how this compound interacts with target enzymes such as CDK2 and CK1δ. These studies revealed favorable binding interactions that could lead to effective inhibition of these kinases.

Q & A

Q. What are the standard synthetic routes for 2-(5-tert-butyl-4H-1,2,4-triazol-3-yl)ethan-1-amine?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Step 1 : React 5-tert-butyl-1,2,4-triazole-3-thiol with 2-chloroethylamine in the presence of a base (e.g., NaOH or K₂CO₃) to form the thioether intermediate.
  • Step 2 : Purify the product via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
  • Critical parameters : Reaction temperature (60–80°C), solvent (DMF or THF), and stoichiometric ratios (1:1.2 amine:thiol) to minimize byproducts.

Q. What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps.
  • Waste disposal : Segregate aqueous and organic waste; neutralize acidic/byproduct streams before disposal via licensed facilities.
  • Spill management : Absorb with inert material (vermiculite) and treat with 10% sodium bicarbonate solution .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved?

  • X-ray crystallography : Resolve tautomeric forms (e.g., triazole ring protonation sites) by analyzing crystal packing and hydrogen-bonding networks (e.g., planar vs. non-planar triazole rings) .
  • DFT calculations : Compare experimental NMR shifts (¹H/¹³C) with computed values (B3LYP/6-31G* level) to validate tautomer dominance .
  • Variable-temperature NMR : Monitor dynamic equilibria in solution to identify temperature-dependent spectral changes .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 12 hrs to 30 mins) and improve yield (85% → 92%) by enhancing energy transfer .
  • Catalyst screening : Test Pd/C or CuI for coupling steps; avoid homogeneous catalysts requiring tedious removal.
  • Solvent selection : Use DMSO for polar intermediates or switch to ethanol-water mixtures for greener processing .

Q. How to design bioactivity studies for pharmacological applications?

  • In vitro assays :
    • Antimicrobial : Broth microdilution (MIC determination against S. aureus and C. albicans).
    • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 or kinase targets) with IC₅₀ calculations.
  • Structure-activity relationship (SAR) : Modify the tert-butyl group to smaller substituents (e.g., methyl, isopropyl) and compare bioactivity .

Q. How to analyze tautomerism in the triazole ring?

  • IR spectroscopy : Identify N–H stretching frequencies (3100–3500 cm⁻¹) to distinguish between 1H- and 4H-triazole tautomers.
  • Single-crystal XRD : Measure dihedral angles between the triazole ring and substituents; planar configurations favor the 4H tautomer .

Q. What methods characterize salts derived from this compound?

  • Elemental analysis : Confirm stoichiometry (e.g., Cu²⁺ or Zn²⁺ complexes).
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., 220–250°C for metal salts).
  • IR and UV-Vis : Detect coordination shifts (e.g., S→M charge transfer bands at 400–500 nm) .

Q. What computational approaches model its interaction with biological targets?

  • Molecular docking (AutoDock Vina) : Screen against protein databases (e.g., PDB ID 1T46 for kinase targets) using flexible ligand settings.
  • MD simulations (GROMACS) : Simulate binding stability over 100 ns trajectories; analyze RMSD and hydrogen-bond persistence .

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